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Compound of Interest

Compound Name: D-Fructose

CAS No.: 57-48-7

Cat. No.: B013574 Get Quote

Abstract & Introduction
D-Fructose presents a unique analytical challenge compared to aldoses (e.g., glucose) due to

its ketose functionality. In aqueous solution, it undergoes rapid mutarotation, existing as a

complex equilibrium of five tautomers: two pyranoses (

,

), two furanoses (

,

), and a negligible open-chain keto form.

Unlike glucose, fructose lacks a proton attached directly to the anomeric carbon (C2).

Consequently, the "anomeric proton" signals typically used for rapid 1H NMR assignment in

aldoses (4.5–5.5 ppm) are absent.[1] This application note details a robust protocol for the

structural elucidation and quantification of D-fructose anomers using 13C NMR as the primary

diagnostic tool, supported by 2D HMBC/HSQC correlations.
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Quaternary Anomeric Center: The C2 carbon is quaternary, rendering it invisible in 1H and

HSQC spectra.

Spectral Overlap: Ring protons (H3–H6) overlap significantly in the narrow 3.5–4.0 ppm

region.

Mutarotation Kinetics: Tautomeric ratios are highly solvent- and temperature-dependent.

Theoretical Background: The Mutarotation
Equilibrium
Upon dissolution in water, crystalline

-D-fructopyranose undergoes ring opening to the acyclic keto form, which then re-cyclizes into
furanose and pyranose forms. At equilibrium (25°C in D₂O), the mixture is dominated by

-pyranose, followed by

-furanose.[1]

Diagram 1: D-Fructose Mutarotation Pathways
The following diagram illustrates the dynamic equilibrium centered around the acyclic keto

intermediate.
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Figure 1: Mutarotation equilibrium of D-Fructose. Percentages represent approximate

abundance in D₂O at 25°C.

Experimental Protocol
Sample Preparation
To ensure reproducibility, the mutarotation equilibrium must be stabilized before acquisition.

Solvent Selection: Use Deuterium Oxide (D₂O, 99.9% D) for physiological relevance.

Note: DMSO-d₆ slows proton exchange and mutarotation, which is useful for trapping

specific forms, but D₂O is required for standard equilibrium studies.

Concentration: Prepare a 50–100 mM solution (approx. 10–20 mg in 600 µL solvent). High

concentrations (>1 M) can induce viscosity-related line broadening.

Equilibration:
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Dissolve crystalline fructose.

Allow the sample to sit at room temperature (25°C) for at least 2 hours prior to

measurement. Fresh solutions will show predominantly

-pyranose signals that shift over time.

Reference: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical

shift reference (

ppm). Avoid TSP if pH sensitivity is a concern.

NMR Acquisition Parameters (600 MHz recommended)
Parameter 1H (Quantitative)

13C {1H}
Decoupled

1H-13C HMBC

Pulse Sequence zg30 or zg zgpg30 (Power-gated) hmbcgplpndqf

Relaxation Delay (D1) 10–15 s (5 × T₁) 2–5 s 1.5 s

Scans (NS) 16–32 1024–4096 32–64

Spectral Width 10–12 ppm 220 ppm
F2: 10 ppm, F1: 220

ppm

Temperature 298 K (25°C) 298 K (25°C) 298 K (25°C)

Critical Note on qNMR: For quantitative integration of 13C signals (though inherently less

precise than 1H due to NOE), use an Inverse Gated Decoupling sequence (zgig) with a long

relaxation delay (>30s) to suppress NOE enhancement, or rely on 1H integration of resolved

non-anomeric signals if possible.

Data Analysis & Interpretation
The Diagnostic Power of C2 (Anomeric Carbon)
Since H1 protons are diastereotopic (

) and often overlap, the 13C chemical shift of the quaternary C2 is the most reliable fingerprint
for anomer identification.
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Table 1: Characteristic 13C Chemical Shifts (ppm) in D₂O

Tautomer
Abundance
(%)

C2 (Anomeric)
C1 (

)

C6 (

)

-D-

Fructopyranose
~70% 98.6 64.5 63.9

-D-

Fructofuranose
~22% 102.0 63.6 63.2

-D-

Fructofuranose
~5% 105.0 63.5 61.6

-D-

Fructopyranose
<3% 101.3* 65.0 62.0

*Note: The

-pyranose signal at 101.3 ppm often overlaps with the

-furanose region; high resolution is required.

Workflow for Structural Assignment
Because C2 is quaternary, it does not appear in HSQC. You must use HMBC to link the H1 and

H3 protons to the C2 carbon.

Diagram 2: Assignment Logic Flow
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Figure 2: Step-by-step logic for assigning fructose anomers using 13C and HMBC.

HMBC Correlation Strategy
To confirm the assignment without an anomeric proton:

Locate the C2 carbon signals in the 13C spectrum (Table 1).
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In the HMBC spectrum, look for cross-peaks at the C2 frequency.

H1 Protons: You will see strong correlations to the H1 methylene protons (typically two

diastereotopic protons).

H3 Proton: You will see a correlation to the H3 methine proton.

Differentiation: The chemical shift of the C2 carbon definitively separates the furanose

(downfield, >101 ppm) from the

-pyranose (upfield, <99 ppm).
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Disclaimer: This protocol is intended for research purposes. Chemical shifts may vary slightly

based on concentration, temperature, and pH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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